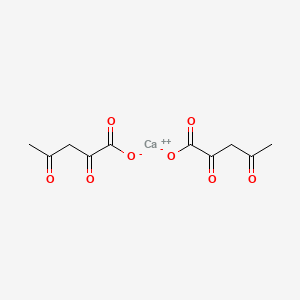

Calcium 2,4-dioxovalerate

Description

Significance of Calcium 2,4-dioxovalerate (Ketopantoate) as a Metabolic Intermediate

Ketopantoate is a key metabolic precursor in the de novo synthesis of pantothenate in many bacteria, fungi, and plants. nih.govoup.com Pantothenate is the foundational component of Coenzyme A (CoA) and acyl carrier protein (ACP), two indispensable cofactors involved in a vast array of metabolic reactions, including energy metabolism and the synthesis of fatty acids, polyketides, and nonribosomal peptides. uga.eduuga.eduacs.orgnih.gov

The metabolic pathway that produces pantothenate is essential for the survival of these organisms. uga.edu Because humans and other mammals obtain vitamin B5 from their diet, this biosynthetic pathway, including the steps involving ketopantoate, has been identified as a promising target for the development of new antimicrobial drugs. uga.edunih.govuga.edunih.gov The inhibition of enzymes that produce or consume ketopantoate can disrupt CoA synthesis, thereby halting bacterial growth. uga.edu

The synthesis of ketopantoate begins with α-ketoisovalerate, an intermediate in the biosynthesis of branched-chain amino acids. oup.com This links the pantothenate pathway directly to amino acid metabolism. The conversion of ketopantoate is a committed step, channeling metabolites towards the production of CoA.

Historical Context of Ketopantoate Research in Coenzyme A Biosynthesis

The journey to understanding the role of ketopantoate is intertwined with the discovery of pantothenic acid and CoA. Pantothenic acid was first identified as a yeast growth factor by Roger J. Williams in 1933. caldic.com Subsequent nutritional studies established it as an essential vitamin for many organisms. caldic.com By the 1940s, it was clear that certain bacteria could synthesize pantothenate de novo. oup.com

A pivotal moment in understanding this pathway came in 1976, when a new enzyme, ketopantoate hydroxymethyltransferase, was purified from Escherichia coli. nih.govresearchgate.net Researchers demonstrated that this enzyme catalyzed the first dedicated step in pantothenate biosynthesis: the formation of ketopantoate from α-ketoisovalerate. nih.govresearchgate.net This work distinguished the true biosynthetic enzyme from another previously identified enzyme that could form ketopantoate from free formaldehyde (B43269) but was not part of the primary pathway. nih.govresearchgate.net

The genes encoding the enzymes of this pathway in E. coli were largely identified in the 1980s. The gene for ketopantoate hydroxymethyltransferase (panB) was among the first to be characterized. oup.comnih.gov However, the gene for the next enzyme in the sequence, ketopantoate reductase (panE), was not identified until several years later. oup.com Further research in Salmonella typhimurium revealed that the panE gene is allelic to apbA, a gene also required for an alternative pathway in thiamine (B1217682) (vitamin B1) synthesis, highlighting the cross-talk between metabolic pathways. ebi.ac.uk

Overview of Key Enzymatic Transformations Involving this compound

Ketopantoate is at the center of two key enzymatic reactions that constitute a core segment of the pantothenate biosynthetic pathway.

Formation of Ketopantoate: The synthesis of ketopantoate is the first committed step in the pathway. nih.govresearchgate.net

Enzyme: Ketopantoate hydroxymethyltransferase (KPHMT), also known as PanB. nih.govnih.govfrontiersin.org

Reaction: This enzyme catalyzes the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate (CH₂-THF) to α-ketoisovalerate, yielding ketopantoate and tetrahydrofolate (THF). nih.govfrontiersin.org

Cofactors and Characteristics: KPHMT is a class II aldolase (B8822740) that typically requires a divalent metal ion, such as Mg²⁺, for its activity. frontiersin.orgacs.orgnih.gov It belongs to the phosphoenolpyruvate/pyruvate (B1213749) superfamily and often assembles into a decameric structure. nih.govacs.org

Reduction of Ketopantoate: Following its formation, ketopantoate is reduced to pantoate. uga.eduuga.edunih.gov

Enzyme: Ketopantoate reductase (KPR), also known as PanE. nih.govuga.eduuniprot.org

Reaction: KPR catalyzes the NADPH-dependent reduction of the keto group in ketopantoate to a hydroxyl group, forming (R)-pantoate. uga.edunih.gov

Cofactors and Characteristics: This reaction consumes NADPH as a reducing agent. uga.edu While PanE is the primary enzyme for this step in many bacteria like E. coli, some organisms possess alternative or additional enzymes with KPR activity. nih.govasm.org These include the branched-chain amino acid biosynthesis enzyme IlvC and another distinct KPR named PanG, which has been identified in pathogens like Francisella tularensis. nih.govplos.org The enzymatic and structural properties of KPR can differ significantly across species; for instance, the E. coli enzyme is a monomer, whereas the Staphylococcus aureus KPR is a dimer that exhibits cooperative kinetics. uga.edunih.gov

Data Tables

Table 1: Key Enzymes in Ketopantoate Metabolism

| Enzyme Name | Gene Name(s) | EC Number | Reaction | Substrates | Products |

|---|---|---|---|---|---|

| Ketopantoate hydroxymethyltransferase | panB | 2.1.2.11 | Formation of Ketopantoate | α-Ketoisovalerate, 5,10-Methylenetetrahydrofolate | Ketopantoate, Tetrahydrofolate |

| Ketopantoate reductase | panE, apbA, panG | 1.1.1.169 | Reduction of Ketopantoate | Ketopantoate, NADPH (or NADH in some archaea) | (R)-Pantoate, NADP⁺ (or NAD⁺) |

Table 2: Properties of Ketopantoate Reductase (KPR) in Different Organisms

| Organism | Gene | Oligomeric State | Preferred Cofactor | Regulatory Features | Citation(s) |

|---|---|---|---|---|---|

| Escherichia coli | panE | Monomer | NADPH | Follows a sequential ordered kinetic mechanism. | acs.orgnih.gov |

| Staphylococcus aureus | panE | Dimer | NADPH | Displays positive cooperativity with respect to NADPH. | uga.edunih.gov |

| Francisella tularensis | panG | Not specified | Not specified | Functions as the sole KPR in this organism. | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94135-15-6 |

|---|---|

Molecular Formula |

C10H10CaO8 |

Molecular Weight |

298.26 g/mol |

IUPAC Name |

calcium;2,4-dioxopentanoate |

InChI |

InChI=1S/2C5H6O4.Ca/c2*1-3(6)2-4(7)5(8)9;/h2*2H2,1H3,(H,8,9);/q;;+2/p-2 |

InChI Key |

XWRRCGBIVVWVRX-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)CC(=O)C(=O)[O-].CC(=O)CC(=O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Metabolic Pathways and Biosynthetic Roles of Calcium 2,4 Dioxovalerate

Central Role of Ketopantoate in Pantothenate (Vitamin B5) Biosynthesis

The biosynthesis of pantothenate is an essential metabolic pathway present in bacteria, archaea, fungi, and plants. Animals, including humans, lack this pathway and must acquire pantothenate from their diet, classifying it as a vitamin. Ketopantoate stands as the first committed intermediate in this pathway, marking the metabolic branch point that directs carbon flow toward the synthesis of Coenzyme A [4, 5].

The synthesis of ketopantoate begins with a precursor derived from amino acid metabolism, linking the biosynthesis of Coenzyme A directly to the cell's nitrogen and carbon status.

The direct precursor for ketopantoate is α-ketoisovalerate. The formation of ketopantoate is a hydroxymethylation reaction catalyzed by the enzyme ketopantoate hydroxymethyltransferase (KPHMT) , which is encoded by the panB gene in many microorganisms, including Escherichia coli [1, 2].

α-Ketoisovalerate + C1-donor (e.g., Formaldehyde) → Ketopantoate

This enzymatic step is highly regulated and represents a key control point in the pathway. Because this pathway is essential in many pathogens but absent in humans, the PanB enzyme is a well-investigated target for the development of novel antimicrobial agents [2, 4].

Table 1: The KPHMT-Catalyzed Reaction

| Substrate | Enzyme (Gene) | Product | Reaction Type |

|---|---|---|---|

| α-Ketoisovalerate | Ketopantoate hydroxymethyltransferase (KPHMT) (panB) | Ketopantoate | Hydroxymethylation / Aldol (B89426) Condensation |

The substrate for ketopantoate synthesis, α-ketoisovalerate, is not a standalone molecule; it is a central intermediate in the biosynthetic pathways of the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine . Specifically, α-ketoisovalerate is the direct α-keto acid precursor to valine (via transamination) and is also a precursor in the multi-step pathway leading to leucine.

This metabolic junction is a critical point of regulation. The cell must partition the pool of α-ketoisovalerate between BCAA synthesis and pantothenate/Coenzyme A synthesis, depending on its metabolic needs. This regulation often occurs through feedback inhibition, where high levels of end-products like leucine or Coenzyme A can allosterically inhibit enzymes early in their respective pathways, thereby controlling the flux of α-ketoisovalerate .

Once formed, ketopantoate is rapidly converted to pantoate in a stereospecific reduction reaction. This step is catalyzed by the enzyme ketopantoate reductase (KPR) , encoded by the panE gene in many bacteria [7, 8]. In some organisms, such as Salmonella enterica, this function is carried out by an enzyme encoded by the apbA gene .

The reaction involves the reduction of the ketone group at the C-2 position of ketopantoate to a hydroxyl group, using NADPH as the electron donor [5, 9]:

Ketopantoate + NADPH + H⁺ → D-Pantoate + NADP⁺

The reaction is highly specific for producing the D-isomer of pantoate, which is the only stereoisomer that can be utilized in the subsequent steps of Coenzyme A biosynthesis [6, 10, 11]. The characterization of KPR from various sources has confirmed its dependence on NADPH and its crucial role in committing the pathway towards its final product.

The formation of D-pantoate from ketopantoate is a pivotal step, but it is part of a larger, multi-step pathway that culminates in Coenzyme A (CoA). The integration of ketopantoate's metabolic product, pantoate, is as follows:

Pantothenate Synthesis: D-pantoate is condensed with β-alanine by the enzyme pantothenate synthetase (encoded by panC) to form pantothenate (Vitamin B5) .

Phosphorylation: Pantothenate is then phosphorylated by pantothenate kinase (coaA or panK) to yield 4'-phosphopantothenate.

Cysteine Addition: This molecule is condensed with cysteine by phosphopantothenoylcysteine synthetase (coaB).

Decarboxylation: The resulting compound is decarboxylated by phosphopantothenoylcysteine decarboxylase (coaC) to form 4'-phosphopantetheine (B1211885).

Adenylylation & Phosphorylation: Finally, two enzymatic steps convert 4'-phosphopantetheine into the active Coenzyme A [4, 8, 14].

This sequence demonstrates that the initial formation of ketopantoate from α-ketoisovalerate is the entry point into a pathway that produces one of the most important cofactors in cellular metabolism, essential for the citric acid cycle, fatty acid synthesis and oxidation, and numerous other acyl transfer reactions [5, 6, 9, 10, 11].

Table 2: Key Enzymes in the Early Pantothenate Pathway

| Enzyme | Gene (E. coli) | Substrate(s) | Product |

|---|---|---|---|

| Ketopantoate hydroxymethyltransferase | panB | α-Ketoisovalerate | Ketopantoate |

| Ketopantoate reductase | panE | Ketopantoate, NADPH | D-Pantoate |

| Pantothenate synthetase | panC | D-Pantoate, β-Alanine | Pantothenate |

Precursors to Ketopantoate Formation

Diversity of Pantothenate Biosynthetic Pathways Across Organisms

While the pathway described above is considered the canonical route for pantothenate biosynthesis in many bacteria and plants, significant diversity exists across the domains of life.

Bacteria: Most bacteria, like E. coli, utilize the classical PanB-PanE-PanC pathway. However, variations exist. For example, the discovery of the apbA gene fulfilling the KPR role in Salmonella highlights functional redundancy or alternative evolutionary solutions .

Archaea: Some archaea exhibit distinct variations. For instance, studies in the hyperthermophile Thermococcus kodakarensis have revealed an alternative pathway where pantoate is synthesized from α-ketoisovalerate via different intermediates, potentially involving a different class of enzymes altogether. This suggests that the ketopantoate-centric pathway may not be universal, especially in extremophilic organisms.

Eukaryotes (Plants and Fungi): Plants and fungi synthesize their own pantothenate, generally following the same core enzymatic steps as bacteria. In plants, these reactions are typically localized within the mitochondria. The regulation of the pathway, however, can be more complex, involving compartmentalization and transport of intermediates between cellular organelles.

Eukaryotes (Animals): As previously noted, animals represent a complete divergence as they lack the entire de novo synthesis pathway. They are auxotrophic for pantothenate and must obtain it from dietary sources, highlighting a fundamental metabolic difference between kingdoms.

This diversity underscores the varied evolutionary strategies that have emerged to produce this essential vitamin, while also reinforcing the importance of the pathway as a target for antimicrobial drugs, as the enzymes are present in pathogens but absent in their human hosts.

Table 3: Distribution of Pantothenate Biosynthesis Capability

| Domain/Kingdom | De Novo Synthesis Pathway | Key Enzymes (e.g., PanB, PanE) | Dietary Requirement |

|---|---|---|---|

| Bacteria | Present (most species) | Typically Present | No |

| Archaea | Present (classical and alternative pathways) | Present / Alternative Enzymes | No |

| Eukarya (Fungi) | Present | Present | No |

| Eukarya (Plants) | Present | Present | No |

| Eukarya (Animals) | Absent | Absent | Yes (Vitamin B5) |

Prokaryotic (Bacterial and Archaeal) Pathways for Ketopantoate Metabolism

In prokaryotes such as Escherichia coli, the biosynthesis of pantothenate is a well-characterized pathway essential for survival. Ketopantoate metabolism represents the first committed segment of this pathway[4, 5]. The process begins with the conversion of α-ketoisovalerate, an intermediate from the valine biosynthesis pathway, into ketopantoate.

This initial conversion is catalyzed by the enzyme ketopantoate hydroxymethyltransferase (KPHMT) , which is encoded by the panB gene[6, 7]. KPHMT facilitates a C1-unit transfer, specifically the condensation of α-ketoisovalerate with a formaldehyde (B43269) molecule (derived from 5,10-methylenetetrahydrofolate) to yield ketopantoate.

The reaction is as follows: α-Ketoisovalerate + 5,10-Methylenetetrahydrofolate → Ketopantoate + Tetrahydrofolate

Following its synthesis, ketopantoate is rapidly reduced to pantoate. This stereospecific reduction is catalyzed by the enzyme ketopantoate reductase (KPR) , encoded by the panE gene[9, 10]. KPR utilizes NADPH as the reducing agent to convert the keto group at the C2 position of ketopantoate into a hydroxyl group, forming (R)-pantoate.

The reaction is: Ketopantoate + NADPH + H⁺ → (R)-Pantoate + NADP⁺

Pantoate is subsequently condensed with β-alanine to form pantothenate, which is then further processed to generate Coenzyme A. The enzymes KPHMT and KPR are therefore crucial for prokaryotic life, and their absence renders the organism auxotrophic for pantothenate.

Table 1: Key Enzymes in Prokaryotic Ketopantoate Metabolism (This is an interactive data table. You can sort or filter the columns based on the provided data.)

| Enzyme Name | Gene | Substrate(s) | Product(s) | Cofactor(s) | Organism Example | Reference(s) |

| Ketopantoate Hydroxymethyltransferase | panB | α-Ketoisovalerate, 5,10-Methylenetetrahydrofolate | Ketopantoate, Tetrahydrofolate | Mg²⁺ | Escherichia coli | , , |

| Ketopantoate Reductase | panE | Ketopantoate | (R)-Pantoate | NADPH | Escherichia coli | , , |

| Aspartate 1-decarboxylase | panD | L-Aspartate | β-Alanine | Pyridoxal phosphate (B84403) | Escherichia coli | |

| Pantothenate Synthetase | panC | (R)-Pantoate, β-Alanine | Pantothenate | ATP, Mg²⁺ | Escherichia coli |

Fungal and Plant Systems Involving Ketopantoate Intermediates

In eukaryotic organisms like fungi and plants, the core enzymatic reactions involving ketopantoate are conserved, as they are also fundamental for Coenzyme A biosynthesis. However, differences exist in enzyme properties and subcellular localization.

In plants, such as Arabidopsis thaliana, the entire pantothenate biosynthesis pathway, including the formation and reduction of ketopantoate, is localized within the mitochondria. This compartmentalization aligns with the high demand for Coenzyme A in mitochondrial processes like the Krebs cycle and fatty acid oxidation. The plant enzymes KPHMT and KPR are functionally analogous to their bacterial counterparts, converting α-ketoisovalerate to pantoate via the ketopantoate intermediate.

In fungi, such as the yeast Saccharomyces cerevisiae, the enzymes responsible for ketopantoate metabolism are typically found in the cytoplasm. Similar to prokaryotes, yeast utilizes KPHMT and KPR to produce pantoate as a precursor for pantothenate synthesis. The conservation of this pathway underscores its ancient origins and fundamental importance across different life forms.

Regulatory Mechanisms in Ketopantoate-Related Biosynthesis

The biosynthesis of pantothenate and Coenzyme A is a metabolically expensive process, necessitating tight regulation to prevent the wasteful expenditure of energy and resources. The pathway is controlled at multiple levels, including allosteric feedback inhibition and transcriptional regulation.

A primary mechanism for controlling the pantothenate pathway is feedback inhibition, where the final product, Coenzyme A, or its thioester derivatives (e.g., acetyl-CoA), allosterically inhibits the activity of early-pathway enzymes. Research has demonstrated that KPHMT (PanB), the enzyme catalyzing the first committed step, is a key target of this regulation.

In E. coli, both free Coenzyme A and long-chain acyl-CoAs have been shown to be potent inhibitors of KPHMT activity. This inhibition occurs when CoA binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic efficiency. This mechanism ensures that when cellular levels of Coenzyme A are sufficient, the entry of metabolites into the pantothenate pathway is immediately halted, allowing for a rapid response to metabolic changes. Ketopantoate reductase (PanE) has also been reported to be susceptible to feedback inhibition by CoA in some bacterial species, providing a secondary layer of allosteric control.

In addition to allosteric regulation, the expression of the genes encoding ketopantoate-metabolizing enzymes is subject to transcriptional control. In many bacteria, the pan genes are organized into an operon (e.g., the panB-panC-panD operon) that allows for the coordinated expression of multiple pathway enzymes. The transcription of this operon can be regulated by cellular metabolites.

For instance, transcriptional control may be mediated by repressor proteins that bind to the operator region of the pan operon, blocking RNA polymerase access. The binding of such repressors could be sensitive to the intracellular concentrations of Coenzyme A or its precursors. When CoA levels are low, the repressor's affinity for the operator decreases, leading to the derepression of the operon and increased synthesis of the pantothenate biosynthetic enzymes.

Post-translational modifications represent another, though less characterized, layer of regulation. While feedback inhibition is the dominant post-translational mechanism, hypothetical modifications such as phosphorylation or acetylation of KPHMT or KPR could potentially fine-tune their activity in response to broader cellular signals, integrating the pantothenate pathway with other metabolic networks.

Table 2: Regulatory Mechanisms of the Pantothenate Pathway (This is an interactive data table. You can sort or filter the columns based on the provided data.)

| Regulatory Mechanism | Target Enzyme(s) | Effector Molecule(s) | Mode of Action | Consequence | Reference(s) |

| Allosteric Feedback Inhibition | Ketopantoate Hydroxymethyltransferase (KPHMT) | Coenzyme A, Acetyl-CoA | Binds to a regulatory site, inducing conformational change | Rapidly decreases enzyme activity | , , |

| Allosteric Feedback Inhibition | Ketopantoate Reductase (KPR) | Coenzyme A | Binds to a regulatory site | Decreases enzyme activity | |

| Transcriptional Regulation | pan Operon (e.g., panB, panC, panD) | Coenzyme A (indirectly) | Repressor proteins may control operon expression based on CoA levels | Controls the quantity of enzymes synthesized |

Enzymatic Transformations of Calcium 2,4 Dioxovalerate

Ketopantoate Hydroxymethyltransferase (KPHMT/PanB)

Ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, is the first enzyme in the pantothenate biosynthetic pathway. nih.gov It catalyzes the conversion of α-ketoisovalerate to ketopantoate. nih.govresearchgate.net This enzyme is also referred to as 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase. nih.govwikipedia.org

KPHMT is classified as a class II aldolase (B8822740), indicating its reliance on a metal ion for catalytic activity. frontiersin.orggoogle.com The catalytic mechanism involves the transfer of a hydroxymethyl group from the cofactor 5,10-methylenetetrahydrofolate to α-ketoisovalerate, resulting in the formation of ketopantoate (also known as 2-dehydropantoate). nih.govwikipedia.org The metal ion, with a preference for Mg2+, facilitates the formation of an enol intermediate, which is crucial for the creation of the new carbon-carbon bond. nih.gov While Mg2+ is preferred, other divalent cations such as Mn2+, Zn2+, Co2+, Ni2+, and Ca2+ can also be utilized, though with reduced efficiency. nih.gov

The enzyme exhibits a degree of substrate promiscuity. In addition to its primary substrate, α-ketoisovalerate, KPHMT from Escherichia coli can also utilize other α-keto acids like α-ketobutyrate, α-ketovalerate, and α-keto-β-methylvalerate as substrates. nih.gov However, pyruvate (B1213749) is not a substrate for this enzyme. nih.gov

The primary cofactor for KPHMT is 5,10-methylenetetrahydrofolate (CH2-THF), which serves as the one-carbon donor for the hydroxymethylation of α-ketoisovalerate. nih.govacs.orgumaryland.edu The enzyme specifically utilizes the l-stereoisomer of tetrahydrofolate, with d-tetrahydrofolate, folate, and methotrexate (B535133) being inactive. nih.gov Interestingly, tetrahydrofolate conjugates with additional glutamate (B1630785) residues can effectively replace l-tetrahydrofolate, with some polyglutamated forms showing higher efficacy at lower concentrations. nih.gov

The catalytic function of PanB is dependent on this folate-based cofactor. frontiersin.orgacs.org In plants, the synthesis of the KPHMT cofactor, CH2-THF, is thought to be generated by glycine-(serine)-hydroxymethyl transferase. tum.de

Kinetic studies of KPHMT from E. coli have provided insights into its catalytic efficiency. The apparent Michaelis constant (Km) values for its substrates have been determined. nih.gov The forward and reverse reactions of KPHMT occur at comparable maximum velocities. nih.gov The enzyme is subject to feedback inhibition by downstream products of the pantothenate pathway, including pantoate and coenzyme A, which regulate its activity. nih.gov

| Substrate/Inhibitor | Organism | Kinetic Parameter | Value | Reference |

| α-Ketoisovalerate | E. coli | Km | 1.1 mM | nih.gov |

| Tetrahydrofolate | E. coli | Km | 0.18 mM | nih.gov |

| Formaldehyde (B43269) | E. coli | Km | 5.9 mM | nih.gov |

| Ketopantoate | E. coli | Km | 0.16 mM | nih.gov |

| Pantoate | E. coli | Inhibition | > 50 µM | tum.de |

| Pantothenate | E. coli | Inhibition | > 500 µM | tum.de |

| Coenzyme A | E. coli | Inhibition | > 1 mM | nih.gov |

This table presents a selection of reported kinetic parameters for KPHMT.

Beyond its primary role, KPHMT has been shown to exhibit side activities. frontiersin.orgresearchgate.netnih.govnih.gov One notable side reaction is the cleavage of the cofactor 5,10-methylene-THF. frontiersin.orgresearchgate.netnih.govnih.gov This aberrant reaction involves the formation of an initial adduct between α-ketoisovalerate and CH2-THF, which then undergoes hydrolytic attack, leading to the cleavage of the pterin (B48896) system. frontiersin.orgresearchgate.net This can result in the generation of 2-dehydropantoate (B1214580) and H4-HMPterin, or the release of unchanged α-ketoisovalerate and the formation of an intermediate that decomposes to formaldehyde and H4-HMPterin. frontiersin.orgresearchgate.net Overexpression of PanB in E. coli has been shown to lead to the accumulation of folate cleavage products. researchgate.netnih.gov

KPHMT can also function as a Class II aldolase in a tetrahydrofolate-independent manner, catalyzing the aldol (B89426) addition of 3-methyl-2-oxobutanoate to formaldehyde. csic.es This represents a significant alteration in its catalytic mechanism. csic.es The enzyme also demonstrates low substrate specificity by condensing a range of aldehydes with pyruvate. asm.org

Ketopantoate Reductase (KPR/PanE/IlvC/PanG)

Ketopantoate reductase (KPR) catalyzes the subsequent step in pantothenate biosynthesis: the reduction of ketopantoate to pantoate. uga.eduuga.edu This reaction is dependent on the cofactor NADPH. uga.eduuga.edu Several different enzymes have been identified to possess KPR activity, including PanE, IlvC, and PanG. nih.govbrandeis.eduasm.orgasm.org

The catalytic mechanism of KPR involves the NADPH-dependent reduction of the keto group of ketopantoate to a hydroxyl group, yielding pantoate. acs.orgacs.org In E. coli, the enzyme follows an ordered bi-bi mechanism, where NADPH binds first. acs.org Unlike KPHMT, KPR does not require divalent metal ions for its catalytic activity. acs.org

Structural and mutagenesis studies have identified key amino acid residues crucial for catalysis and substrate binding. acs.orgresearchgate.netacs.orgnih.gov In E. coli KPR, Lys176 is proposed to function as a general acid in the catalytic mechanism, while Glu256 plays a significant role in substrate binding. researchgate.netacs.orgnih.gov The binding of the cofactor and substrate induces conformational changes in the enzyme, including a hinge-bending motion between the N- and C-terminal domains, which facilitates catalysis. acs.orgnih.gov The enzyme from Staphylococcus aureus exhibits positive cooperativity with respect to the cofactor and follows a random addition mechanism with a preferred kinetic pathway. uga.edu

| Enzyme | Organism | Cofactor | Key Residues | Mechanistic Feature | Reference |

| KPR (PanE) | E. coli | NADPH | Lys176, Glu256, Asn98 | Ordered bi-bi mechanism | acs.orgnih.gov |

| KPR | S. aureus | NADPH | - | Random addition, positive cooperativity | uga.edu |

| KPR (Tk-KPR) | T. kodakarensis | NADH | - | Feedback inhibition by CoA | nih.gov |

This table summarizes key features of the catalytic mechanism of Ketopantoate Reductase from different organisms.

NADPH-Dependency and Cofactor Binding Kinetics

The reduction of ketopantoate to pantoate is an NADPH-dependent process catalyzed by ketopantoate reductase (KPR). acs.orgnih.govresearchgate.netuga.edu The kinetic mechanism of cofactor and substrate binding varies among KPRs from different organisms.

In Escherichia coli, KPR is a monomeric enzyme that follows a sequential ordered Bi-Bi kinetic mechanism. nih.govnih.govresearchgate.net This mechanism dictates that the cofactor NADPH must bind to the enzyme first, followed by the binding of the substrate, ketopantoate. nih.govacs.org After the reduction reaction, the product pantoate is released, followed by the release of NADP+. nih.govacs.org

In contrast, the dimeric KPR from Staphylococcus aureus exhibits a random addition mechanism. acs.orgacs.org However, there is a strong kinetic preference for the initial binding of NADPH. acs.orgacs.orgnih.gov This preference is so pronounced that it causes the steady-state kinetics to appear cooperative, even though equilibrium binding studies show minimal cooperativity. acs.orgacs.org

The thermodynamics of cofactor binding have been investigated using isothermal titration calorimetry (ITC). For E. coli KPR, the dissociation constant (Kd) for NADPH was determined to be 0.34 μM, whereas the Kd for NADP+ was 6.5 μM. acs.org This 20-fold higher affinity for the reduced cofactor, NADPH, is primarily driven by favorable hydrophobic interactions with its more lipophilic nicotinamide (B372718) ring. acs.org In Pseudomonas aeruginosa KPR, the binding of the redox cofactor influences the enzyme's affinity for the substrate; the affinity for ketopantoate is highest in the presence of NADP+, lower with NAD+, and lowest in the absence of a cofactor. researchgate.netnih.gov This suggests that cofactor binding induces conformational changes that facilitate substrate binding. researchgate.net Studies on E. coli KPR mutants have identified residues Arg31 and Lys72 as being crucial for efficient cofactor binding. nih.gov

Interestingly, not all KPRs are strictly NADPH-dependent. The KPR from the hyperthermophilic archaeon Thermococcus kodakarensis (Tk-KPR) is distinct in that it preferentially utilizes NADH as its electron donor. nih.gov

Characterization of KPR Variants and Isoforms

Ketopantoate reductases exhibit structural and functional diversity across different species. The KPR encoded by the panE gene in E. coli is a well-studied monomeric enzyme with a molecular mass of approximately 34 kDa. uga.edunih.govacs.orgacs.org In contrast, the KPR from Staphylococcus aureus exists as a stable dimer in solution. nih.govuga.edunih.gov Structural analyses have revealed that this dimeric arrangement is a common feature among the majority of KPR crystal structures. acs.orgacs.org

Site-directed mutagenesis has been a powerful tool for characterizing the roles of specific amino acid residues. In E. coli KPR, Lys176 and Glu256 have been identified as critical active site residues. nih.govacs.org Mutating either of these residues to alanine (B10760859) (K176A and E256A) resulted in significant decreases in maximal velocity (Vmax) and substantial increases in the Michaelis constant (Km) for ketopantoate, highlighting their importance in both substrate binding and catalysis. nih.govacs.org Further mutational studies of E. coli KPR implicated Asn98 in the catalytic mechanism and Ser244 in substrate binding. nih.gov

A notable variant is the A181L mutant of S. aureus KPR. This single amino acid substitution increases the Km for ketopantoate by 844-fold without altering the kcat. acs.orgacs.orgnih.gov The crystal structure of this mutant shows that the substitution displaces Ser239, a residue known to be important for the binding affinity of ketopantoate. acs.orgacs.org

An even more distinct isoform is the KPR from the archaeon Thermococcus kodakarensis (Tk-KPR). This enzyme shares only 20-29% sequence identity with its bacterial and eukaryotic counterparts and, as mentioned previously, shows a preference for NADH over NADPH as the electron donor. nih.gov

Kinetic Cooperativity in KPR Activity

The phenomenon of kinetic cooperativity is a key characteristic of the dimeric KPR from S. aureus, distinguishing it from the monomeric E. coli enzyme. uga.eduacs.org Steady-state kinetic analysis of the S. aureus enzyme reveals strong positive cooperativity with respect to the cofactor NADPH, with a calculated Hill coefficient of 2.5. acs.orgnih.govacs.orgnih.gov

However, this apparent cooperativity is not a result of classic allosteric binding, where the binding of one ligand molecule to one subunit of a protein enhances the binding affinity of another ligand to a different subunit. acs.orgacs.org Förster resonance energy transfer (FRET) studies that measure the equilibrium binding of NADPH show only a very small degree of cooperativity, with a Hill coefficient of just 1.3. acs.orgacs.orgnih.gov

The significant discrepancy between the steady-state and equilibrium measurements indicates that the observed cooperativity is a kinetic artifact. It arises from the random binding mechanism having a kinetically preferred pathway that strongly favors the initial binding of NADPH. acs.orgacs.orgnih.gov This kinetic preference makes the enzyme appear to be highly cooperative in turnover assays.

This interpretation is supported by the analysis of the S. aureus KPR A181L mutant. This mutant has a drastically reduced affinity for the substrate ketopantoate. acs.orgacs.org This decreased affinity further enhances the kinetic preference for the NADPH-first binding pathway, effectively making the random mechanism behave as a sequentially ordered one. acs.orgacs.orgnih.gov Consequently, the kinetic cooperativity is reduced, and the NADPH saturation curve for the A181L mutant becomes hyperbolic, which is characteristic of non-cooperative kinetics. acs.orgacs.org In P. aeruginosa KPR, a different form of cooperativity is observed, where the binding of NADPH facilitates the cooperative binding of the substrate, ketopantoate, in a process described as ordered sequential heterotrophic cooperativity. researchgate.netnih.gov

Allosteric Regulation and Inhibitory Mechanisms Affecting KPR

The activity of ketopantoate reductase is subject to various forms of regulation, including substrate and product inhibition, as well as feedback inhibition by downstream metabolites.

In the case of the S. aureus enzyme, high concentrations of the substrate ketopantoate lead to inhibition of the enzyme's activity. acs.orgacs.orgnih.gov For the E. coli KPR, product inhibition studies have been conducted to elucidate its kinetic mechanism. The results are consistent with the ordered sequential model, where the product pantoate is released before NADP+. nih.govacs.org Pantoate was found to act as a noncompetitive inhibitor with respect to both ketopantoate and NADPH. acs.org

A significant mode of regulation is observed in archaea, which lack the pantothenate kinase that serves as the primary feedback inhibition target in bacteria and eukaryotes. nih.gov In the archaeon Thermococcus kodakarensis, the biosynthesis of Coenzyme A (CoA) is regulated through feedback inhibition of KPR. nih.gov The final product of the pathway, CoA, acts as an inhibitor of Tk-KPR activity. researchgate.netnih.gov Kinetic analyses have demonstrated that CoA inhibits the enzyme by competing with the cofactor NADH for its binding site. nih.gov This represents a crucial and distinct mechanism for controlling the flow through the CoA biosynthetic pathway in archaea. nih.govebi.ac.uk

| KPR Source | Inhibitor | Mechanism of Inhibition | Source |

|---|---|---|---|

| S. aureus | Ketopantoate (high concentration) | Substrate Inhibition | acs.orgacs.orgnih.gov |

| E. coli | Pantoate | Noncompetitive vs. Ketopantoate and NADPH | acs.org |

| T. kodakarensis | Coenzyme A | Competitive vs. NADH | nih.gov |

Structural Biology of Enzymes Interacting with Calcium 2,4 Dioxovalerate

Structural Basis of Ketopantoate Hydroxymethyltransferase (KPHMT) Function

Ketopantoate hydroxymethyltransferase catalyzes the first committed step in the pantothenate biosynthesis pathway: the formation of ketopantoate from α-ketoisovalerate. The enzyme from Escherichia coli has been extensively studied, revealing a complex and elegant molecular architecture that facilitates this crucial carbon-carbon bond formation.

The decameric assembly of KPHMT is crucial for its stability and function. The arrangement creates a large, stable scaffold that properly orients the ten active sites for catalysis. The structure of the KPHMT decamer has been solved at high resolution, providing a detailed view of its complex organization. nih.govresearchgate.net

A divalent metal ion, specifically Magnesium (Mg2+), is an essential cofactor for KPHMT activity. nih.govresearchgate.net Crystallographic studies show that a single Mg2+ ion is located in each active site. nih.gov The magnesium ion is coordinated in a bidentate fashion by the ketopantoate product, meaning it binds to two points on the molecule. nih.gov It is presumed that the substrate, α-ketoisovalerate, binds in a similar manner. This coordination is critical for catalysis as it correctly orients the substrate within the active site, positioning its C3 atom for deprotonation, which is the initial step of the reaction mechanism. nih.gov The positively charged Mg2+ ion also likely serves to stabilize the negative charge of the enolate intermediate that forms during the reaction.

The binding of the product, ketopantoate, has been directly observed in the crystal structure of E. coli KPHMT. nih.gov As mentioned, ketopantoate is held in the active site through bidentate coordination with the catalytic Mg2+ ion. nih.gov This interaction involves the carboxylate and α-keto groups of the ketopantoate molecule. This binding mode provides a clear model for how the substrate, α-ketoisovalerate, likely binds. By anchoring the α-keto acid portion of the substrate, the enzyme ensures the correct stereochemistry and positioning for the subsequent nucleophilic attack on the hydroxymethyl group donor. nih.gov

Structural Basis of Ketopantoate Reductase (KPR) Function

Ketopantoate reductase catalyzes the subsequent step in the pathway: the NADPH-dependent reduction of ketopantoate to pantoate. Understanding its structure is key to understanding its mechanism of action.

While the provided search results focus heavily on KPHMT, other related hydroxymethyltransferases offer insights into oligomeric states that can be analogized to enzymes like KPR. For instance, Serine Hydroxymethyltransferase (SHMT), another enzyme involved in one-carbon metabolism, displays different oligomeric forms. In prokaryotes, SHMT is typically a dimer, whereas in eukaryotes, it forms a tetramer, which can be described as a "dimer of dimers". wikipedia.orgrcsb.org This variation highlights how enzyme structures can evolve and adapt across different organisms. The transition from a dimeric to a tetrameric state in eukaryotic SHMT involves interactions that create a more complex assembly, where residues from multiple subunits can contribute to the active site. wikipedia.orgrcsb.org This principle of subunit association and its impact on active site formation is a common theme in structural biology and is relevant to the study of enzymes like KPR, whether they function as monomers or dimers.

Active Site Residues and Their Contributions to Ketopantoate Binding and Catalysis

The active site of ketopantoate reductase is a well-defined pocket where the binding of ketopantoate and the cofactor NADPH, followed by the hydride transfer, takes place. Structural and mutagenesis studies, particularly on the Escherichia coli KPR, have identified several key amino acid residues that are essential for substrate recognition and catalysis. nih.govnih.govrcsb.org

Lys176 is a pivotal residue that acts as a general acid catalyst during the reduction of ketopantoate. rcsb.orgrcsb.org It is proposed to protonate the developing alkoxide on the carbonyl group of ketopantoate during the hydride transfer from NADPH. rcsb.org Another crucial residue, Glu256, is thought to play a significant role in substrate binding. rcsb.orgrcsb.org Mutagenesis studies have shown that altering these residues leads to a substantial decrease in the enzyme's catalytic efficiency. rcsb.org

Several other conserved residues are involved in forming a network of hydrogen bonds to properly orient the substrate in the active site. These include Asn98, Ser244, and Asn180. nih.govrcsb.org Additionally, Asn194 and Asn241 contribute to the binding of pantoate, the product of the reaction. nih.gov The precise positioning of ketopantoate by these residues is critical for the stereospecific transfer of a hydride ion from NADPH.

| Residue | Function | Reference |

|---|---|---|

| Lys176 | General acid catalyst; protonates the carbonyl group of ketopantoate. | rcsb.orgrcsb.org |

| Glu256 | Important for substrate binding. | rcsb.orgrcsb.org |

| Asn98 | Contributes to substrate binding and is implicated in the catalytic mechanism. | nih.govrcsb.org |

| Ser244 | Important for substrate binding through hydrogen bonding. | nih.gov |

| Asn180 | Contributes to substrate binding. | nih.gov |

| Asn194 | Involved in binding the product, pantoate. | nih.gov |

| Asn241 | Involved in binding the product, pantoate. | nih.gov |

Conformational Changes Upon Ketopantoate and Cofactor Binding

The binding of both the cofactor and the substrate to ketopantoate reductase induces significant conformational changes in the enzyme's structure. nih.gov KPR is composed of two domains: an N-terminal domain and a C-terminal domain. rcsb.org The active site is located in a cleft between these two domains. rcsb.org

Upon the binding of NADP+ and pantoate, a hinge-bending motion occurs between the N- and C-terminal domains, resulting in a more "closed" conformation of the enzyme. nih.gov This conformational change is crucial as it triggers the repositioning of the essential Lys176 residue, moving it into a catalytically competent orientation where it can form a key hydrogen bond with the hydroxyl group of the substrate. nih.gov The transition to this closed state effectively sequesters the active site from the solvent, creating an optimal environment for the chemical reaction to proceed.

Structural Determinants of Cofactor Specificity (NADPH vs. NADH)

Ketopantoate reductase exhibits a strong preference for NADPH over NADH as its hydride donor. The structural basis for this specificity lies in the architecture of the cofactor binding site, which is located in the N-terminal domain and features a classic Rossmann fold. rcsb.org

The binding pocket is tailored to accommodate the 2'-phosphate group of NADPH. Isothermal titration calorimetry studies have shown that the dissociation constant for NADP+ is significantly larger than that for NADPH, indicating a higher affinity for the reduced cofactor. rcsb.org This difference in affinity is primarily attributed to favorable hydrophobic interactions with the more lipophilic nicotinamide (B372718) ring in NADPH. rcsb.org Mutagenesis studies have identified Arg31 and Lys72 as important residues for cofactor binding. nih.gov These positively charged residues likely interact with the phosphate (B84403) groups of the NADPH molecule, anchoring it in the correct orientation for catalysis. The absence of a corresponding binding pocket for the 2'-phosphate group in a way that would be optimal for NADH binding explains the enzyme's preference for NADPH.

Structural Insights into Allosteric Inhibition of KPR

Allosteric regulation plays a key role in controlling metabolic pathways by allowing the final product of a pathway to inhibit an enzyme at an early step, a phenomenon known as feedback inhibition. byjus.com In the biosynthesis of Coenzyme A (CoA), of which pantothenate is a precursor, KPR has been identified as a target for such regulation in some organisms. nih.govebi.ac.uk

A notable example comes from the archaeon Thermococcus kodakarensis. The crystal structure of its KPR in complex with CoA and 2-oxopantoate (a ketopantoate analog) has provided direct structural insights into the mechanism of inhibition. nih.gov The study revealed that CoA binds in the same site as the cofactor NAD(P)H, acting as a competitive inhibitor. nih.gov This binding is cooperative with the substrate, and together they trigger a conformational closure of the enzyme. nih.gov This conformational change facilitates the formation of a disulfide bond between CoA and a cysteine residue (Cys84) in the enzyme, leading to irreversible inhibition. nih.gov

Furthermore, in some bacterial species like Staphylococcus aureus, KPR exhibits kinetic properties that suggest allosteric regulation. High concentrations of the substrate, ketopantoate, lead to inhibition of the enzyme's activity. rcsb.org This substrate inhibition, along with positive cooperativity with respect to NADPH, points towards a complex regulatory mechanism that fine-tunes the enzyme's activity in response to the cellular concentrations of both substrate and cofactor. rcsb.org

Molecular and Computational Analyses of Calcium 2,4 Dioxovalerate Interactions

Computational Approaches to Enzyme-Ligand Interactions with Ketopantoate

Computational methods are instrumental in elucidating the intricate mechanisms of enzyme-ligand binding. For ketopantoate, these techniques have been pivotal in understanding its interaction with ketopantoate reductase (KPR), a key enzyme in the pantothenate (vitamin B5) biosynthesis pathway. oup.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, ketopantoate within the active site of KPR. mdpi.com These studies have been crucial in identifying the key amino acid residues involved in substrate recognition and binding.

Docking simulations have revealed that ketopantoate forms specific interactions with conserved residues in the KPR active site. For instance, in Escherichia coli KPR, studies have highlighted the importance of residues such as Lys176, Glu256, Ser244, Asn98, and Asn180 in binding pantoate, the reduced form of ketopantoate. nih.gov These in silico predictions are often validated by site-directed mutagenesis experiments, where altering these key residues leads to a significant decrease in enzyme activity, confirming their role in substrate binding and catalysis. nih.govnih.gov

Key Interacting Residues in E. coli KPR Active Site Identified Through Molecular Docking and Mutagenesis:

| Residue | Role in Interaction | Reference |

| Lys176 | General acid in catalysis, forms a key hydrogen bond with the C2 hydroxyl of pantoate. nih.govnih.gov | nih.govnih.gov |

| Glu256 | Important for substrate binding. nih.govnih.gov | nih.govnih.gov |

| Ser244 | Important for substrate binding. nih.gov | nih.gov |

| Asn98 | Implicated in the catalytic mechanism. nih.gov | nih.gov |

| Asn180 | Interacts with pantoate. nih.gov | nih.gov |

These molecular docking studies provide a static yet insightful picture of the binding mode of ketopantoate, which is essential for the rational design of KPR inhibitors.

To understand the dynamic nature of the ketopantoate-KPR interaction, molecular dynamics (MD) simulations are employed. nih.govyoutube.com These simulations provide a detailed view of the conformational changes that occur in both the enzyme and the ligand over time, offering insights that static docking models cannot. nih.gov

MD simulations of KPR have shown that the binding of the cofactor NADPH induces conformational changes that are necessary for the subsequent binding of ketopantoate. nih.gov Furthermore, simulations have revealed a hinge-bending motion between the N- and C-terminal domains of the enzyme upon substrate binding, which is crucial for catalysis. nih.gov This dynamic process brings key catalytic residues into the correct orientation for the reduction of ketopantoate to pantoate. nih.gov The stability of the enzyme-ligand complex and the specific interactions observed during the simulation can be analyzed to understand the energetics of binding and the catalytic mechanism at an atomic level. mdpi.com

Structure-Activity Relationship (SAR) Studies for Ketopantoate-Related Enzymes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a KPR inhibitor, relates to its biological activity.

The development of inhibitors for KPR is a promising strategy for the development of novel antimicrobial agents, as the pantothenate pathway is essential for many pathogenic bacteria but absent in mammals. nih.govuga.edu SAR studies in this area focus on identifying the chemical features of small molecules that are critical for their inhibitory activity against KPR.

While specific SAR studies on a wide range of KPR inhibitors are not extensively detailed in the provided context, the principles of such studies involve synthesizing and testing a series of related compounds to determine which structural modifications enhance or diminish their inhibitory potency. For example, modifications to the side chains or core scaffold of a lead compound can be systematically made to probe the steric and electronic requirements of the KPR active site. The data from these studies are then used to build a model that can predict the activity of new, untested compounds.

Computational methods can be used to predict how mutations in KPR might affect its activity and stability. nih.gov This is particularly useful for understanding the impact of natural variations in the enzyme across different species or for designing enzymes with altered properties.

By analyzing the structure of KPR, computational tools can predict the effects of amino acid substitutions on the enzyme's folding energy and its interaction with ketopantoate. For example, mutations that disrupt the hydrogen bond network in the active site are predicted to decrease catalytic activity, a hypothesis that can be tested experimentally. uga.edu Similarly, mutations that enhance the packing of the protein core or introduce stabilizing interactions can be predicted to increase the thermal stability of the enzyme. nih.gov These predictions are valuable for guiding protein engineering efforts. nih.gov

Examples of Computationally Predicted Effects of Mutations on KPR:

| Mutation | Predicted Effect | Rationale |

| K176A in E. coli KPR | Decreased catalytic activity | Removal of the general acid catalyst. nih.gov |

| E256A in E. coli KPR | Decreased substrate binding | Disruption of a key interaction with the substrate. nih.gov |

In Silico Enzyme Engineering for Modified Ketopantoate Metabolism

In silico enzyme engineering aims to design new enzymes or modify existing ones to have novel or enhanced activities. letifmones.comresearchgate.net In the context of ketopantoate metabolism, this could involve redesigning KPR to have altered substrate specificity or improved catalytic efficiency. nih.govresearchgate.net

Computational enzyme design typically involves several steps:

Defining the desired reaction: This could be the reduction of a non-natural substrate similar to ketopantoate.

Choosing a protein scaffold: A stable protein with a suitable binding pocket is selected.

Designing the active site: Computational algorithms are used to identify mutations that would create an active site capable of binding the new substrate and catalyzing the desired reaction. bakerlab.org

Evaluating and refining the design: The designed enzyme is evaluated using molecular dynamics simulations and other computational tools to predict its stability and activity. nih.govresearchgate.net

Rational Design of KPHMT Variants for Enhanced Activity

Ketopantoate hydroxymethyltransferase (KPHMT) is a crucial enzyme in the biosynthesis of D-pantothenic acid, as it catalyzes the conversion of α-ketoisovalerate to ketopantoate. The efficiency and stability of KPHMT are of significant interest for industrial applications. Rational design, a strategy that uses structural and functional information to guide protein engineering, has been employed to create variants of KPHMT with enhanced properties.

One approach to the rational design of KPHMT has focused on interface engineering to improve the thermal stability and activity of the enzyme. nih.gov A study began with a previously identified high-activity KPHMT mutant from Corynebacterium glutamicum, designated M0 (K25A/E189S), and targeted the interfaces between the enzyme's subunits for modification. nih.gov This strategy was informed by a combination of folding-free energy calculations, B-factor analysis, and analysis of conserved sites. nih.gov

Initial screening of mutations at the subunit interface led to the identification of five single-site mutants with improved thermal stability: E106S, E98T, E98N, S247I, and S247D. nih.gov Building on these findings, a double-site mutant, M8 (incorporating E98N and S247D mutations into the M0 backbone), was created. nih.gov This rationally designed variant exhibited significantly enhanced thermal stability. At 50°C, the half-life (T1/2) of M8 was 288.79 minutes, a 3.29-fold increase compared to the M0 parent strain. nih.gov Furthermore, the melting temperature (Tm) of the M8 variant increased from 53.2°C to 59.6°C. nih.gov

Structural and molecular dynamics simulations provided insight into the mechanism of this enhanced stability. The mutations in M8 led to changes in the surface electrostatic charge distribution and an increase in the number of hydrogen bonds between the subunits of the enzyme. nih.gov These alterations contribute to a more stable protein structure, corroborating the effectiveness of interface engineering as a strategy for the rational design of KPHMT. nih.gov

| Mutant | Parent Strain | T1/2 at 50°C (min) | Fold Increase in T1/2 | Tm (°C) |

|---|---|---|---|---|

| M0 | Wild Type | 87.78 | 1.00 | 53.2 |

| M8 (E98N/S247D) | M0 | 288.79 | 3.29 | 59.6 |

Prediction of Mutagenesis Effects on Ketopantoate Reductase Function

Ketopantoate reductase is responsible for the NADPH-dependent reduction of α-ketopantoate to D-(-)-pantoate, a key step in pantothenate biosynthesis. nih.gov Predicting the effects of mutations on the function of this enzyme is critical for understanding its catalytic mechanism and for designing inhibitors. Computational and experimental mutagenesis studies have been instrumental in identifying key residues that influence the enzyme's activity.

Site-directed mutagenesis has been used to identify residues in the active site of E. coli ketopantoate reductase that are crucial for catalysis and substrate binding. nih.gov In one study, six conserved residues were mutated to alanine (B10760859): Lys72, Lys176, Glu210, Glu240, Asp248, and Glu256. nih.gov Of these, the K176A and E256A mutations had the most significant impact on enzyme function. The K176A mutant showed a 233-fold decrease in Vmax and a 336-fold increase in the Km for ketopantoate. nih.gov The E256A mutant exhibited a 42-fold decrease in Vmax and a 63-fold increase in the Km of ketopantoate. nih.gov These results suggest that Lys176 is likely involved in catalysis, acting as a general acid, while Glu256 plays an important role in substrate binding. nih.gov A double mutant, K176A/E256A, was found to have no detectable ketopantoate reductase activity. nih.gov

In Staphylococcus aureus, which relies on ketopantoate reductase for cellular functions, similar studies have been undertaken to understand the role of specific amino acids. uga.edu The asparagine residue at position 98 (N98) is known to be important for the function of E. coli KPR. uga.edu The corresponding residue in S. aureus KPR is N97. uga.edu In-silico mutation of N97 to glutamine (N97Q) using the UCSF CHIMERA program's Rotamer function was performed to predict the potential impact on the enzyme's interaction with NADP+. uga.edu Such computational predictions are a valuable first step in guiding experimental mutagenesis studies to probe the structure-function relationships in the enzyme. uga.edu

These examples highlight how predicting and analyzing the effects of mutagenesis can elucidate the roles of specific amino acid residues in the function of ketopantoate reductase, providing a basis for further protein engineering or the development of novel antibacterial agents.

| Mutation | Fold Change in Vmax | Fold Change in Km (ketopantoate) | Proposed Role of Residue |

|---|---|---|---|

| K176A | -233 | +336 | Catalysis (General Acid) |

| E256A | -42 | +63 | Substrate Binding |

| K176A/E256A | No detectable activity | Essential for function |

Genetic and Evolutionary Perspectives on Calcium 2,4 Dioxovalerate Metabolism

Genomic Distribution and Conservation of Ketopantoate-Related Genes

The enzymes responsible for the conversion of α-ketoisovalerate to pantoate are encoded by a set of genes whose presence and conservation vary significantly across different microbial lineages. This variation reflects diverse evolutionary strategies for synthesizing this essential metabolite.

The initial step in the conversion of α-ketoisovalerate is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene. This enzyme facilitates the addition of a hydroxymethyl group to α-ketoisovalerate, forming ketopantoate. The panB gene is highly conserved across a wide array of microbial species, underscoring its fundamental role in the pantothenate biosynthesis pathway. Its presence in diverse bacterial phyla, including Proteobacteria (Escherichia coli), Firmicutes, and Actinobacteria, highlights a strong evolutionary pressure to retain this initial enzymatic function. The conservation of panB suggests that the formation of ketopantoate is a near-universal step in the de novo synthesis of pantothenate in microorganisms that possess this pathway.

The subsequent reduction of ketopantoate to pantoate is carried out by ketopantoate reductase (KPR). Interestingly, this catalytic step can be performed by several non-homologous enzymes, primarily encoded by the genes panE, ilvC, and the more recently discovered panG. The distribution of these genes is not uniform across microbial species, revealing a pattern of functional redundancy and alternative evolutionary solutions.

panE : This gene encodes the canonical ketopantoate reductase and is found in many bacteria, including Escherichia coli.

ilvC : This gene typically encodes acetohydroxy acid isomeroreductase, an enzyme involved in the biosynthesis of branched-chain amino acids. However, in some organisms, the IlvC protein exhibits a promiscuous activity and can also function as a ketopantoate reductase. For instance, in Zymomonas mobilis, which lacks a panE homolog, IlvC is required for pantothenate synthesis researchgate.net.

panG : A novel ketopantoate reductase, PanG, was identified in Francisella tularensis, a pathogenic bacterium that lacks both panE and ilvC nih.govnih.gov. Homologs of panG have since been found in other pathogenic bacteria such as Enterococcus faecalis, Coxiella burnetii, and Clostridium difficile nih.govnih.gov. Phylogenetic analysis indicates that PanG forms a distinct group separate from other known KPRs nih.govresearchgate.net.

This distribution suggests that different microbial lineages have either retained distinct KPR-encoding genes or have co-opted enzymes from other metabolic pathways to perform this essential reduction step.

| Gene | Enzyme | Function in Ketopantoate Metabolism | Example Organisms |

| PanB | Ketopantoate Hydroxymethyltransferase (KPHMT) | Catalyzes the formation of ketopantoate from α-ketoisovalerate. | Widely conserved across bacteria (e.g., Escherichia coli, Salmonella enterica). |

| PanE | Ketopantoate Reductase (KPR) | The canonical enzyme for the reduction of ketopantoate to pantoate. | Escherichia coli |

| IlvC | Acetohydroxy Acid Isomeroreductase | Can function as a KPR in some species, demonstrating enzyme promiscuity. | Zymomonas mobilis |

| PanG | Ketopantoate Reductase (KPR) | A novel KPR found in bacteria lacking panE and ilvC. | Francisella tularensis, Enterococcus faecalis, Coxiella burnetii, Clostridium difficile |

The evolution of the pantothenate biosynthesis pathway has been significantly shaped by horizontal gene transfer (HGT) and gene duplication events. HGT, the movement of genetic material between different organisms, has been proposed as a mechanism for the dissemination of pantothenate synthesis genes across diverse prokaryotic lineages researchgate.net. This process can lead to the acquisition of new metabolic capabilities and may explain the patchy distribution of genes like panE and panG in different bacterial species. For instance, the presence of multiple copies of pantothenate biosynthesis genes in some bacterial species is suggestive of acquisition through HGT researchgate.net.

Gene duplication provides raw genetic material for evolutionary innovation. Following a duplication event, one copy of the gene can retain the original function while the other is free to evolve a new, related function (neofunctionalization) or divide the original functions (subfunctionalization). The existence of multiple, non-homologous KPRs (panE, ilvC, panG) is a testament to the evolutionary flexibility that can arise from such events, allowing for the recruitment of enzymes from different metabolic contexts to fulfill a critical role in pantothenate biosynthesis. This "patchwork" evolution, where enzymes are recruited from different sources, is a common theme in the evolution of metabolic pathways nih.gov.

Functional Genomics and Gene Deletion Studies

Functional genomics, particularly through gene deletion and complementation studies, has been instrumental in elucidating the precise roles of the genes involved in ketopantoate metabolism and in confirming their essentiality for organismal growth under specific conditions.

Targeted disruption of genes in the pantothenate biosynthesis pathway typically leads to auxotrophy for pantothenate or one of its precursors, meaning the organism can no longer synthesize the compound and requires it to be supplied by the environment for growth.

A notable example is the deletion of the panG gene in Francisella tularensis Schu S4. This mutant strain (ΔpanG) is unable to grow in a chemically defined medium lacking pantothenate, confirming its status as a pantothenate auxotroph nih.govnih.gov. This finding was critical in establishing PanG as the sole KPR in this organism. Similarly, in Francisella novicida, a double mutant lacking both ilvC and panG was unable to grow in the absence of pantothenate, demonstrating the functional role of both enzymes in this species nih.gov. These studies highlight the critical nature of the ketopantoate reduction step for the viability of the organism.

| Organism | Gene Disruption | Phenotype | Implication |

| Francisella tularensis Schu S4 | ΔpanG | Pantothenate auxotrophy (no growth without supplemental pantothenate). | PanG is the sole and essential ketopantoate reductase. |

| Francisella novicida | ΔilvC ΔpanG | Pantothenate auxotrophy. | IlvC and PanG have redundant KPR activity. |

Genetic complementation is a powerful technique used to confirm the function of a gene by reintroducing it into a mutant organism and observing the restoration of the wild-type phenotype. Such analyses have been pivotal in verifying the functions of panE, ilvC, and panG.

In studies with Francisella novicida, the growth of a KPR-deficient mutant was successfully restored by introducing a functional copy of E. coli panE in trans nih.gov. This demonstrates the functional conservation of KPR activity across different bacterial species, despite the lack of sequence homology between PanE and the native F. novicida KPRs. Furthermore, the panG gene from F. novicida was able to complement an E. coli double mutant lacking both panE and ilvC, confirming its role as a bona fide KPR nih.govnih.gov.

The pantothenate auxotrophy of the F. tularensis ΔpanG strain could be rescued not only by providing a functional panG gene in trans but also by supplementing the growth medium with pantolactone, the product of the KPR-catalyzed reaction nih.govnih.gov. This chemical complementation further solidifies the specific metabolic block caused by the gene deletion.

These genetic and chemical complementation experiments provide conclusive evidence for the assigned functions of the various ketopantoate reductases and illustrate the interchangeability of these enzymes in rescuing metabolic deficiencies.

Evolutionary Trajectories of Ketopantoate-Converting Enzymes

The metabolic pathway of Calcium 2,4-dioxovalerate involves a fascinating history of molecular adaptation, particularly evident in the evolution of ketopantoate-converting enzymes. These enzymes have undergone significant changes in their structure and function over time, reflecting the diverse metabolic needs of different organisms. This section explores the evolutionary journey of these crucial enzymes, focusing on their divergence from a broader superfamily and the adaptations in their preference for specific cofactors.

Divergence within the 6-Phosphogluconate Dehydrogenase Superfamily

Ketopantoate reductase (KPR), the enzyme responsible for the reduction of ketopantoate to pantoate, is a member of the large and diverse 6-phosphogluconate dehydrogenase (6-PGDH) C-terminal domain-like superfamily. nih.govresearchgate.netoup.com This superfamily encompasses a wide range of oxidoreductases, and the evolutionary path of KPR within this group highlights a story of functional specialization. oup.com

The sequence similarity among putative KPRs is often limited, making their classification challenging and necessitating a clear distinction from other enzymes within the superfamily. oup.comnih.gov Structurally, KPR is typically a monomeric enzyme composed of two domains. nih.govresearchgate.net The N-terminal domain features an α/β-fold of the Rossmann type, a classic structural motif for binding NAD(P)H cofactors. nih.govresearchgate.net The C-terminal domain is predominantly composed of α-helices. nih.govresearchgate.net

Phylogenetic analyses reveal that the 6-phosphogluconate dehydrogenase superfamily can be divided into at least 12 distinct families, most of which are oxidoreductases. oup.com The emergence of KPR as a distinct lineage within this superfamily likely arose from gene duplication and subsequent functional divergence. This evolutionary process allowed for the refinement of the enzyme's active site to specifically recognize and convert ketopantoate, a key step in the biosynthesis of pantothenate (vitamin B5). While a precise timeline for this divergence is not fully established, the structural conservation of the core domains alongside the sequence variability points to a long evolutionary history of adaptation and specialization from a common ancestral dehydrogenase.

Adaptations in Cofactor Preference among KPR Homologs

A significant aspect of the evolutionary adaptation of ketopantoate-converting enzymes is the variation in their preference for the redox cofactor, either NADPH or NADH. The majority of characterized KPRs exhibit a strong preference for NADPH. nih.govnih.govuga.edu

This preference is dictated by specific amino acid residues within the cofactor-binding site that interact with the 2'-phosphate group of NADPH. For instance, in Escherichia coli KPR, residues Arg31 and Lys72 have been identified as important for cofactor binding. nih.gov Mutagenesis studies on conserved residues in E. coli KPR, such as Lys176 and Glu256, have demonstrated their critical roles in both substrate binding and catalysis, further highlighting the intricate relationship between the enzyme, its substrate, and the cofactor. nih.gov

However, the evolutionary trajectory of cofactor selection in KPRs is dynamic. researchgate.net Comparative analysis of KPR orthologs reveals that the residues involved in the interaction with the specific phosphate (B84403) moiety of NADP+ are relatively less conserved, suggesting a capacity for adaptation in cofactor preference. researchgate.net This is further supported by the discovery of enzymes initially annotated as KPRs that are, in fact, NADH-dependent D-2-hydroxyacid dehydrogenases. oup.com

The kinetic parameters of KPR homologs from different organisms underscore this diversity in cofactor utilization. While some KPRs are strictly NADPH-dependent, others may exhibit dual-specificity or a preference for NADH. This adaptation likely reflects the specific metabolic context and the relative availability of NADPH and NADH within the organism. For example, the KPR from Staphylococcus aureus is a dimeric enzyme that displays positive cooperativity with respect to NADPH, a distinct mechanistic feature compared to the monomeric E. coli enzyme. uga.edunih.gov This suggests that even within NADPH-preferring enzymes, different evolutionary strategies have been employed to optimize catalytic efficiency.

The ability to engineer a change in cofactor preference through site-directed mutagenesis in related dehydrogenases further supports the idea that relatively few amino acid substitutions can lead to significant shifts in cofactor specificity. researchgate.net This inherent plasticity has allowed KPR homologs to adapt to diverse cellular environments over evolutionary time.

Interactive Data Table: Kinetic Parameters of Ketopantoate Reductase Homologs

| Enzyme Source | Cofactor | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Escherichia coli | NADPH | 20 | 40 | 2.0 x 106 | nih.gov |

| Escherichia coli | NADPH | 7 | 25 | 3.6 x 106 | researchgate.net |

| Staphylococcus aureus | NADPH | - | - | - | nih.gov |

Note: Kinetic data for S. aureus KPR with NADPH shows positive cooperativity (Hill coefficient of 2.5) and is not represented by simple Michaelis-Menten kinetics.

Advanced Research Methodologies for Investigating Calcium 2,4 Dioxovalerate

Enzymatic Assay Techniques for Ketopantoate Transformations

Enzymatic assays are fundamental to characterizing the enzymes that metabolize ketopantoate. These assays allow for the determination of kinetic parameters, substrate specificity, and the effects of inhibitors.

A widely used method for assaying enzymes that utilize nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NAD(P)H) as a cofactor is spectrophotometry. researchgate.net This technique is particularly applicable to the study of ketopantoate reductase, which catalyzes the NADPH-dependent reduction of ketopantoate to pantoate.

The basis of this assay lies in the differential absorption of light by the oxidized (NADP+) and reduced (NADPH) forms of the cofactor. NADPH has a distinct absorbance maximum at 340 nm, whereas NADP+ does not absorb light at this wavelength. researchgate.net The enzymatic activity of ketopantoate reductase can, therefore, be continuously monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed. nih.govnih.gov

The rate of this change in absorbance is directly proportional to the rate of the enzymatic reaction. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for both the substrate (ketopantoate) and the cofactor (NADPH). nih.govnih.gov

Table 1: Kinetic Parameters for Escherichia coli Ketopantoate Reductase Determined by Spectrophotometric Assay

| Parameter | Value |

| KM (NADPH) | 20 µM |

| KM (ketopantoate) | 60 µM |

| kcat | 40 s-1 |

Data sourced from studies on the wild-type enzyme. nih.govnih.gov

Coupled enzyme assays are employed when the product of the reaction of interest is not easily detectable. nih.gov In this approach, the product of the first enzymatic reaction serves as the substrate for a second, "coupling" enzyme, which produces a readily measurable product. nih.gov

For the pantothenate biosynthesis pathway, a coupled assay can be designed to study the activity of ketopantoate hydroxymethyltransferase, the enzyme that produces ketopantoate. nih.govproteopedia.org The formation of ketopantoate can be coupled to the activity of ketopantoate reductase. In the presence of excess ketopantoate reductase and NADPH, the rate of NADPH oxidation (monitored at 340 nm) becomes directly proportional to the rate of ketopantoate formation by ketopantoate hydroxymethyltransferase. nih.govproteopedia.org

This method is invaluable for studying the kinetics of enzymes earlier in a metabolic pathway and for reconstituting segments of a pathway in vitro to understand the flux and regulation of intermediates like ketopantoate. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. researchgate.netthermofisher.com This method provides a complete thermodynamic profile of the interaction between a macromolecule (such as an enzyme) and a ligand (such as a substrate or cofactor) in a single experiment. researchgate.netthermofisher.com

In the context of ketopantoate-related enzymes, ITC has been used to characterize the binding of cofactors and substrates to ketopantoate reductase. nih.govnih.gov By titrating the enzyme with its ligands, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.netthermofisher.com

For instance, ITC studies on Escherichia coli ketopantoate reductase have revealed that the binding of NADPH is significantly tighter than that of NADP+. nih.gov This provides insight into the enzyme's mechanism and cofactor preference.

Table 2: Thermodynamic Parameters for Cofactor Binding to E. coli Ketopantoate Reductase Measured by ITC

| Ligand | Dissociation Constant (Kd) |

| NADPH | 0.34 µM |

| NADP+ | 6.5 µM |

These data highlight the enzyme's higher affinity for the reduced cofactor. nih.gov

Structural Biology Techniques

Structural biology techniques provide high-resolution, three-dimensional information about the architecture of enzymes and their complexes with substrates and cofactors. This is crucial for understanding the molecular basis of catalysis and for the rational design of inhibitors.

X-ray crystallography is a primary technique for determining the atomic-level structure of proteins. It has been successfully applied to ketopantoate reductase from various organisms, providing detailed insights into its structure and function.

The crystal structure of Escherichia coli ketopantoate reductase has been solved to high resolution, revealing a two-domain architecture. nih.govnih.gov The N-terminal domain contains a classic Rossmann fold, which is responsible for binding the NADPH cofactor, while the C-terminal domain is involved in substrate binding. nih.govnih.gov The structure of the enzyme in complex with NADP+ has also been determined, showing how the cofactor is accommodated in the active site. nih.gov

Furthermore, crystallographic studies of ketopantoate reductase from Staphylococcus aureus have revealed a dimeric structure, in contrast to the monomeric E. coli enzyme. acs.orgmdpi.com This highlights the structural diversity among homologous enzymes from different species.

Table 3: Selected Crystal Structures of Ketopantoate Reductase

| Organism | PDB ID | Resolution (Å) | Key Findings |

| Escherichia coli | 1KS9 | 1.7 | Monomeric structure with a Rossmann fold for NADPH binding. nih.govnih.gov |

| Escherichia coli (with NADP+) | 1YJQ | 2.1 | Structure of the binary complex with the oxidized cofactor. nih.gov |

| Staphylococcus aureus | 4YCA | 1.8 | First description of a dimeric ketopantoate reductase. acs.org |

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes and molecules that are difficult to crystallize. creative-biostructure.com While there are no specific published Cryo-EM structures of enzymes in complex with Calcium 2,4-dioxovalerate or its direct precursor ketopantoate to date, the technique holds significant potential for future investigations in this area.

Furthermore, Cryo-EM is well-suited for capturing different conformational states of an enzyme or enzyme complex. thermofisher.com This could be applied to understand the dynamic changes that occur in ketopantoate-related enzymes upon substrate and cofactor binding, providing a more complete picture of their catalytic cycle. As the technology continues to advance, its application to smaller and more challenging protein complexes, including those involved in pantothenate biosynthesis, is anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of biological macromolecules at an atomic level. nih.gov While specific studies on the conformational dynamics of this compound itself are not prevalent, NMR is crucial for studying the enzymes that bind and process it, such as KGSADH.

The inherent flexibility of enzymes is often directly linked to their catalytic function, allowing them to transition between different conformational states during the catalytic cycle. nih.govnih.gov NMR can probe these dynamics across a wide range of timescales. For instance, NMR has been used to study related dehydrogenase enzymes, confirming reaction products and providing insight into metabolic networks. In one study, ¹³C NMR spectroscopy was used to confirm the ability of succinate semialdehyde dehydrogenase (SSADH) to produce succinate semialdehyde, a compound structurally related to 2,4-dioxovalerate. frontiersin.org

By applying advanced NMR techniques like relaxation-dispersion experiments to an enzyme like KGSADH, researchers could map the transient, low-population conformational states that are essential for substrate binding, catalysis, and product release. researchgate.net Such studies would reveal how the enzyme's structure fluctuates to accommodate the 2,4-dioxovalerate substrate, orient it for the chemical reaction, and facilitate the subsequent release of α-ketoglutarate. This provides a dynamic picture of the enzyme's energy landscape, which is critical for understanding its mechanism and evolution. researchgate.netsemanticscholar.org

Genetic Engineering and Mutagenesis Strategies